molecular formula C8H15N3 B10904607 [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine

[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B10904607
M. Wt: 153.22 g/mol
InChI Key: BXHVSBCLHQBLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine: is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yl)-1H-pyrazole with formaldehyde and a methylating agent . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine: can be compared with other similar compounds in the pyrazole family:

The uniqueness of This compound

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C8H15N3/c1-6(2)8-4-7(5-9)11(3)10-8/h4,6H,5,9H2,1-3H3

InChI Key

BXHVSBCLHQBLGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.